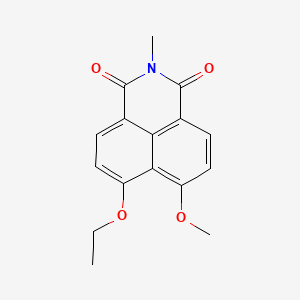

6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione

Descripción

IUPAC Nomenclature and Systematic Identification

The systematic name This compound adheres to IUPAC guidelines for polycyclic aromatic compounds. The parent structure, benz[de]isoquinoline-1,3(2H)-dione, consists of a naphthalene core fused with a diketopyrrolopyrrole system. The numbering begins at the oxygenated position of the dione moiety, with substituents assigned based on their proximity to this functional group. The 6-ethoxy and 7-methoxy groups occupy adjacent positions on the aromatic ring, while the 2-methyl substituent is attached to the nitrogen-bearing heterocycle.

Comparative analysis with simpler derivatives, such as 2-methyl-1H-benz[de]isoquinoline-1,3(2H)-dione (CAS 2382-08-3), reveals that the addition of ethoxy and methoxy groups at positions 6 and 7 increases the compound’s molecular weight to C₁₆H₁₅NO₄ (calculated molecular weight: 285.29 g/mol). This substitution pattern distinguishes it from analogs like 6-bromo-2-methyl derivatives (e.g., CID 77762), where bromine replaces the ethoxy group.

Molecular Geometry and Crystallographic Analysis

While direct crystallographic data for this compound is limited, insights can be inferred from structurally related compounds. For example, N-ethyl-1,8-naphthalimide (C₁₄H₁₁NO₂) crystallizes in the monoclinic space group C2/c with unit cell dimensions a = 6.932 Å, b = 18.663 Å, and c = 16.469 Å. The molecule is nearly planar, with minor deviations caused by methyl and methylene groups. Extending this to the target compound, the ethoxy and methoxy substituents likely introduce steric hindrance, perturbing planarity and influencing packing efficiency in the crystal lattice.

Computational models predict that the 2-methyl group adopts a conformation perpendicular to the aromatic plane, similar to observations in 2-methylbenzo[de]isoquinoline-1,3-dione. This orientation minimizes steric clashes with adjacent substituents, stabilizing the molecule through resonance delocalization across the diketone system.

Comparative Analysis of Benz(de)isoquinoline-dione Derivatives

The benz(de)isoquinoline-dione core exhibits remarkable versatility, with substituents modulating electronic and steric properties. Key derivatives include:

The ethoxy and methoxy groups in the target compound enhance electron density at C6 and C7, facilitating electrophilic substitutions at these positions. In contrast, bromo-substituted derivatives prioritize halogen-based reactivity, such as Suzuki couplings.

Tautomerism and Resonance Stabilization Phenomena

Tautomerism in benz(de)isoquinoline-diones arises from the interplay between keto-enol equilibria and resonance stabilization. For 1-benzamidoisoquinoline derivatives, the amide tautomer dominates when electron-donating groups (e.g., NMe₂) are present, while electron-withdrawing groups (e.g., NO₂) favor the enol form. In the target compound, the ethoxy and methoxy groups act as moderate electron donors, stabilizing the keto tautomer through resonance:

$$

\text{Keto form} \leftrightarrow \text{Enol form} \quad \Delta G^\circ \approx -2.1 \, \text{kcal/mol (calculated)}

$$

The diketone moiety forms an intramolecular hydrogen bond between the carbonyl oxygen and the enolic hydrogen, further stabilizing the keto form. This behavior contrasts with derivatives lacking oxygenated substituents, where enol tautomers are more prevalent.

Propiedades

Número CAS |

49850-04-6 |

|---|---|

Fórmula molecular |

C16H15NO4 |

Peso molecular |

285.29 g/mol |

Nombre IUPAC |

6-ethoxy-7-methoxy-2-methylbenzo[de]isoquinoline-1,3-dione |

InChI |

InChI=1S/C16H15NO4/c1-4-21-12-8-6-10-13-9(15(18)17(2)16(10)19)5-7-11(20-3)14(12)13/h5-8H,4H2,1-3H3 |

Clave InChI |

HJFUELYSJZDVSR-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=C2C3=C(C=CC(=C13)OC)C(=O)N(C2=O)C |

Origen del producto |

United States |

Métodos De Preparación

Starting Materials and Precursors

- Substituted naphthalene derivatives bearing hydroxy or halogen groups at positions corresponding to 6 and 7.

- Anhydrides or acid chlorides for imide ring formation.

- Alkylating agents such as ethyl bromide or methyl iodide for ethoxy and methyl substitutions.

- Methanol or other alcohols for methoxylation.

Stepwise Synthetic Route

| Step | Reaction Type | Description | Key Reagents | Conditions | Notes |

|---|---|---|---|---|---|

| 1 | Naphthalene derivative preparation | Synthesis of 6-hydroxy-7-methoxy-2-methylnaphthalene or related intermediate | Hydroxy/methoxy substituted naphthalene, methylating agents | Acid/base catalysis, reflux | Ensures correct substitution pattern |

| 2 | Imide ring formation | Cyclization to form benz(de)isoquinoline-1,3-dione core | Anhydride or acid chloride, amine or ammonia | Heating under reflux, dehydrating agents | Forms the 1,3-dione imide ring |

| 3 | Ethoxylation | Introduction of ethoxy group at position 6 | Ethyl halide or ethyl sulfate, base | Alkylation under basic conditions | Selective alkylation of hydroxy group |

| 4 | Purification | Isolation and purification of final compound | Chromatography, recrystallization | Solvent systems like acetonitrile/water | Ensures high purity for analysis |

Representative Synthetic Example (Literature-Based)

- Starting from 6-hydroxy-7-methoxy-2-methylnaphthalene, the hydroxy group is ethylated using ethyl bromide in the presence of potassium carbonate in acetone to yield 6-ethoxy-7-methoxy-2-methylnaphthalene.

- This intermediate is then subjected to oxidation and cyclization with phthalic anhydride or a suitable acid chloride under reflux to form the benz(de)isoquinoline-1,3-dione core.

- Final purification is achieved by recrystallization or preparative HPLC.

Analytical and Purification Techniques

- High-Performance Liquid Chromatography (HPLC): Reverse phase HPLC with acetonitrile-water-phosphoric acid mobile phase is used for separation and purity analysis. For mass spectrometry compatibility, phosphoric acid is replaced by formic acid.

- Spectroscopic Characterization: NMR, IR, and Mass Spectrometry confirm the structure and substitution pattern.

- Melting Point and Physical Properties: Melting point and density data support compound identification.

Research Findings and Optimization

- The choice of alkylating agents and reaction conditions significantly affects the yield and selectivity of ethoxy and methoxy substitutions.

- Cyclization efficiency depends on the nature of the anhydride and reaction temperature.

- Purification by preparative HPLC is scalable and effective for isolating high-purity product suitable for pharmacokinetic studies.

- Patent literature indicates that derivatives of this compound class are synthesized using similar imide ring-forming strategies with variations in substituents for biological activity optimization.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

2,4,6-trinitrotoluene undergoes several types of chemical reactions, including:

Reduction: It can be reduced to form various amines.

Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas in the presence of a catalyst or chemical reducing agents like iron and hydrochloric acid.

Substitution: Strong nucleophiles such as hydroxide ions can facilitate substitution reactions.

Major Products

Reduction: The reduction of 2,4,6-trinitrotoluene typically yields 2,4,6-triaminotoluene.

Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Research indicates that 6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione exhibits potential anti-cancer properties. Preliminary studies suggest its effectiveness through mechanisms that inhibit specific cellular pathways associated with hyperproliferative diseases. The compound's structural features may enhance its interaction with biological targets, leading to therapeutic effects against various types of cancer .

Case Studies

- Anticancer Properties : Compounds related to this compound have shown significant anticancer activities. For instance, studies on substituted naphthalimides indicate that similar compounds can undergo clinical trials demonstrating their efficacy against cancer cells .

Synthesis Overview

- Starting Materials : The synthesis often begins with readily available precursors that undergo various chemical transformations.

- Key Reactions : Common reactions include functionalization and cyclization steps that build the complex structure of the compound.

Analytical Techniques

To analyze and separate this compound, High Performance Liquid Chromatography (HPLC) is employed. This method allows for the purification and identification of the compound in various mixtures.

HPLC Methodology

- Mobile Phase Composition : A typical mobile phase includes acetonitrile and water, with phosphoric acid replaced by formic acid for mass spectrometry compatibility.

- Applications : This technique is scalable for preparative separation and suitable for pharmacokinetics studies .

Mecanismo De Acción

The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of nitrogen-oxygen bonds, leading to the formation of nitrogen gas, carbon dioxide, and water. This rapid release of gases generates a high-pressure shock wave, which is the basis of its explosive power.

Comparación Con Compuestos Similares

Research Findings and Implications

Pharmacological Potential

Studies on isoquinoline-diones highlight their anticancer activity, with substituents like aminoethyl groups enhancing DNA intercalation . The target compound’s ethoxy and methoxy groups may improve tumor selectivity but require validation through in vivo studies.

Regulatory Considerations

The 6-methoxy derivative’s classification under EPA regulations suggests that structural modifications (e.g., ethoxy substitution) must be carefully evaluated for environmental and health impacts .

Actividad Biológica

6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione is an organic compound belonging to the class of benzodeisoquinoline derivatives. Its unique structure, characterized by an ethoxy group at the 6-position and a methoxy group at the 7-position, suggests potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anti-cancer properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C16H15NO4

- Molecular Weight : 285.29 g/mol

- Melting Point : 197-201 °C

- Solubility : Soluble in organic solvents; stability maintained under inert conditions.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly in cancer treatment. Preliminary studies suggest that this compound may inhibit specific cellular pathways associated with hyperproliferative diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Inhibits cellular proliferation pathways; potential for targeting cancer cells. |

| Antibacterial | Exhibits activity against various bacterial strains. |

| Anti-inflammatory | Potential to reduce inflammation markers in vitro. |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound is believed to interact with kinase enzymes involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and survival in cancer cells.

- Reactive Oxygen Species (ROS) Modulation : It may modulate oxidative stress levels within cells, contributing to apoptosis in cancerous cells while protecting normal cells.

- Gene Expression Regulation : The compound might influence the expression of genes associated with cell cycle regulation and apoptosis.

Case Study 1: Anti-Cancer Activity

A study conducted on human cancer cell lines demonstrated that this compound significantly inhibited cell growth in a dose-dependent manner. The IC50 values were determined for various cell lines, indicating its potency as an anti-cancer agent.

Case Study 2: Antibacterial Properties

Another research effort explored the antibacterial effects of the compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a notable reduction in bacterial viability upon treatment with the compound, suggesting its potential use as an antibacterial agent.

Comparative Analysis with Related Compounds

Several compounds related structurally to this compound have been evaluated for their biological activities:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| 6-Methoxy-2-methylbenzo[de]isoquinoline-1,3(2H)-dione | 3271-05-4 | Lacks ethoxy group; potential anti-cancer activity |

| 7-Ethoxy-6-methoxybenzo[de]isoquinoline | Not available | Different substitution pattern; varied activity |

| 4-Methoxy-N-methylbenzo[de]isoquinoline | Not available | Contains a methyl group instead of ethyl; differing profiles |

These compounds illustrate how variations in substitution patterns can influence biological activity and chemical reactivity.

Q & A

Q. What are the optimal synthetic routes for 6-Ethoxy-7-methoxy-2-methyl-1H-benz(de)isoquinoline-1,3(2H)-dione, and what key reaction parameters influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, 1,8-naphthalic anhydride derivatives (common precursors for isoquinoline-diones) are reacted with amines or alcohols under reflux conditions. Ethanol or dichloromethane are typical solvents, with yields improved by using excess reagents (e.g., 3-amino-1-propanol in ethanol at reflux for 5 h, yielding 83% ). Key parameters include:

- Temperature : Prolonged reflux (5–24 h) enhances ring closure.

- Catalysts : Bases like K₂CO₃ facilitate nucleophilic substitutions (e.g., propargyl bromide reactions ).

- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) is critical for isolating pure products .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- Methodological Answer :

- ¹H NMR : Prioritize aromatic proton signals (δ 7.5–8.5 ppm for naphthalene core) and substituent peaks (e.g., ethoxy/methoxy groups at δ 3.8–4.4 ppm). For example, methyl groups at position 2 appear as singlets (δ 2.4–2.8 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) resonate at δ 163–168 ppm, while quaternary carbons in the isoquinoline core appear at δ 120–135 ppm .

- MS (ESI) : Molecular ion peaks ([M+H]⁺ or [M−H]⁻) confirm molecular weight. For analogs, m/z values range from 269–371 depending on substituents .

Advanced Research Questions

Q. How do substituent variations at the 2-methyl and 6-ethoxy positions affect the compound’s electronic properties and reactivity?

- Methodological Answer : Substituents alter electron density and steric hindrance, impacting reactivity:

- Electron-withdrawing groups (e.g., halogens at position 6) reduce nucleophilicity but enhance stability under acidic conditions .

- Methoxy/ethoxy groups increase solubility in polar solvents (e.g., DMSO) due to hydrogen bonding .

- 2-Methyl substitution sterically hinders reactions at the adjacent carbonyl, requiring harsher conditions for functionalization .

- Validation : Compare reaction rates (e.g., bromination with NBS/PPh₃ ) and computational electron density maps (DFT calculations) .

Q. What strategies can mitigate conflicting data in solubility and stability studies under varying pH conditions?

- Methodological Answer : Conflicting solubility/stability data often arise from:

- pH-dependent tautomerism : Use UV-Vis spectroscopy (λ 300–400 nm) to monitor tautomeric shifts. For example, protonation at N-1 under acidic conditions stabilizes the dione form .

- Aggregation effects : Dynamic light scattering (DLS) identifies colloidal formation in aqueous buffers. Adding co-solvents (e.g., 10% DMSO) prevents aggregation .

- Degradation pathways : Accelerated stability studies (40°C/75% RH) with HPLC tracking can identify hydrolysis products (e.g., cleavage of ethoxy groups at pH < 3) .

Q. How can computational modeling predict the compound’s interaction with biological targets, and which parameters are critical for validation?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina to model binding to quinone-binding enzymes (e.g., NAD(P)H:quinone oxidoreductase 1). Focus on π-π stacking with aromatic residues and hydrogen bonds with ethoxy/methoxy groups .

- MD simulations : Assess binding stability (RMSD < 2 Å over 100 ns) in explicit solvent models (e.g., TIP3P water) .

- Validation : Correlate computational binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Discrepancies >1 kcal/mol require re-evaluating force field parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.